molecular formula C13H10F3NO B1373880 5-Methyl-2-(4-(trifluoromethoxy)phenyl)pyridine CAS No. 1261767-88-7

5-Methyl-2-(4-(trifluoromethoxy)phenyl)pyridine

Cat. No.: B1373880
CAS No.: 1261767-88-7
M. Wt: 253.22 g/mol
InChI Key: JALMAQGNJWSABQ-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-(trifluoromethoxy)phenyl)pyridine (CAS: 1261767-88-7) is a fluorinated pyridine derivative with a molecular formula of C₁₃H₁₀F₃NO and a molecular weight of 253.23 g/mol . It features a pyridine ring substituted with a methyl group at the 5-position and a 4-(trifluoromethoxy)phenyl group at the 2-position. This compound is primarily used in medicinal chemistry and materials science, though its commercial availability is currently discontinued .

Properties

IUPAC Name

5-methyl-2-[4-(trifluoromethoxy)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c1-9-2-7-12(17-8-9)10-3-5-11(6-4-10)18-13(14,15)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALMAQGNJWSABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-(trifluoromethoxy)phenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide, boronic acid, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

    Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(4-(trifluoromethoxy)phenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce the corresponding amine.

Scientific Research Applications

5-Methyl-2-(4-(trifluoromethoxy)phenyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4-(trifluoromethoxy)phenyl)pyridine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Substituent Impact :

  • Electron-Withdrawing Groups (e.g., –OCF₃, –CF₃, –NO₂): Increase thermal stability and alter electronic density, enhancing binding to hydrophobic protein pockets. For example, the trifluoromethoxy group in this compound improves metabolic stability compared to methoxy (–OCH₃) analogues .
  • Electron-Donating Groups (e.g., –CH₃, –N(CH₃)₂): Increase basicity of the pyridine nitrogen, improving solubility in polar solvents. The dimethylamino group in 4-dimethylamino-2-(4-trifluoromethoxyphenyl)pyridine facilitates Au(III) chelation in cyclometallated compounds .

Melting Points and Stability

  • Compounds with bulky substituents (e.g., 7e, 7f, 7g ) exhibit higher melting points (122–132°C) due to stronger van der Waals interactions. In contrast, this compound lacks such substituents, suggesting lower melting points (data unavailable).
  • Synthetic Yields : Derivatives with multiple halogen or trifluoromethyl groups (e.g., 7f, 7i ) show lower yields (40–50%) due to steric hindrance and competing side reactions.

Industrial and Commercial Status

  • This compound is listed as discontinued by suppliers like CymitQuimica , whereas analogues such as CTEP remain in preclinical use .

Biological Activity

5-Methyl-2-(4-(trifluoromethoxy)phenyl)pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H10F3NO
  • CAS Number : 1261767-88-7
  • Molecular Weight : 251.22 g/mol

This compound features a pyridine ring substituted with both a methyl group and a trifluoromethoxy group, which significantly influences its biological properties.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The trifluoromethoxy group enhances the compound's ability to interact with enzyme active sites, potentially leading to inhibition of key metabolic pathways.
  • Protein-Ligand Interactions : The compound's structure allows for effective binding to proteins, influencing their activity and stability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, the compound showed significant cytotoxicity against pancreatic cancer cells, with an IC50 value in the low micromolar range (0.051–0.222 µM) . Comparative studies indicated that its potency was superior to some standard chemotherapeutic agents like gemcitabine and doxorubicin.

Antimicrobial Properties

Research has also explored the antimicrobial effects of this compound. It has been shown to selectively inhibit the growth of Chlamydia trachomatis, a common sexually transmitted pathogen, without affecting host cell viability . This selectivity suggests potential for developing targeted therapies against chlamydial infections.

Case Study 1: Anticancer Efficacy

A study examined the effects of this compound on pancreatic cancer cell lines. The results indicated that treatment with the compound resulted in significant reductions in cell viability, with specific attention to its mechanism involving apoptosis induction through caspase activation.

Cell LineIC50 (µM)
Panc-10.051
AsPC-30.066
BxPC-30.222
WI38 (non-cancer)0.36

Case Study 2: Antichlamydial Activity

In another investigation focused on Chlamydia trachomatis, compounds based on similar structures were synthesized and tested for their ability to impair bacterial growth. The findings suggested that modifications in the aromatic regions could enhance selectivity and efficacy against chlamydial infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methyl-2-(4-(trifluoromethoxy)phenyl)pyridine
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5-Methyl-2-(4-(trifluoromethoxy)phenyl)pyridine

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